molecular formula C13H12ClNO B019845 3-(Benzyloxy)-2-chloropyridine CAS No. 108082-72-0

3-(Benzyloxy)-2-chloropyridine

Cat. No.: B019845
CAS No.: 108082-72-0
M. Wt: 233.69 g/mol
InChI Key: QIHAZZIJNQBPRM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-chloropyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a benzyloxy group at the third position and a chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-chloropyridine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloropyridine.

    Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2-chloropyridine with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-chloropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-(benzyloxy)-2-aminopyridine or 3-(benzyloxy)-2-thiopyridine.

    Oxidation: Formation of 3-(benzoyloxy)-2-chloropyridine.

    Reduction: Formation of 3-(benzyloxy)-2-chloropiperidine.

Scientific Research Applications

3-(Benzyloxy)-2-chloropyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-chloropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-2-fluoropyridine
  • 3-(Benzyloxy)-2-bromopyridine
  • 3-(Benzyloxy)-2-iodopyridine

Uniqueness

3-(Benzyloxy)-2-chloropyridine is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its fluorine, bromine, and iodine analogs. The chlorine atom’s moderate electronegativity and size make it a versatile intermediate for further functionalization in organic synthesis.

Properties

IUPAC Name

2-chloro-3-(phenylmethoxymethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-13-12(7-4-8-15-13)10-16-9-11-5-2-1-3-6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHAZZIJNQBPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646661
Record name 3-[(Benzyloxy)methyl]-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108082-72-0
Record name 3-[(Benzyloxy)methyl]-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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